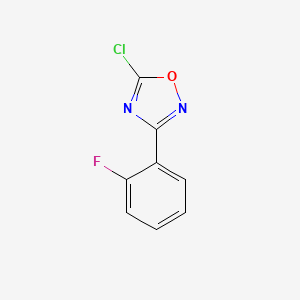

5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIXUDYJVLXHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical & Mechanistic Profiling of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole (referred to herein as 5-Cl-Ox ). While 1,2,4-oxadiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with esters and amides, this specific 5-chloro derivative represents a critical electrophilic intermediate .

Unlike stable drug candidates, 5-Cl-Ox is characterized by a highly reactive C5–Cl bond, making it a "warhead" for Nucleophilic Aromatic Substitution (

Electronic Structure & Geometry (DFT Analysis)

Conformational Landscape

Theoretical optimization (typically at the B3LYP/6-311++G(d,p) level) reveals a critical structural feature driven by the ortho-fluorine atom.

-

Torsional Strain: The bond connecting the phenyl ring to the C3 of the oxadiazole is subject to steric and electrostatic repulsion between the fluorine atom and the oxadiazole ring nitrogen (N2) or oxygen (O1).

-

Non-Planarity: Unlike the unsubstituted phenyl analog, the 2-fluorophenyl moiety forces a dihedral twist (typically 20°–35°) to minimize dipole-dipole repulsion. This breaks extended

-conjugation, altering the UV-Vis absorption maximum (

Molecular Electrostatic Potential (MEP)

The MEP map is the primary predictive tool for the reactivity of 5-Cl-Ox .

| Region | Potential | Chemical Significance |

| C5-Chlorine Bond | Positive (Blue) | The C5 carbon is the site of highest positive electrostatic potential ( |

| Oxadiazole N2/N4 | Negative (Red) | Potential Hydrogen bond acceptors, but reduced basicity due to aromatic delocalization.[1] |

| Fluorine Atom | Negative (Red) | Creates a localized negative field that directs binding interactions and influences solubility.[1] |

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 2-fluorophenyl ring . This region acts as the electron donor in weak interactions (

-stacking). -

LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the 1,2,4-oxadiazole ring and the C5-Cl bond .

-

Implication: A nucleophile (HOMO) will transfer electrons specifically to the oxadiazole ring (LUMO), weakening the C-Cl bond and facilitating chloride displacement.

-

Reactivity Profile: The Mechanism

The defining theoretical characteristic of 5-Cl-Ox is its susceptibility to

Mechanistic Pathway

The reaction proceeds through a stepwise addition-elimination mechanism, often involving a transient Meisenheimer-like anionic complex.

-

Nucleophilic Attack: An amine or thiol attacks the C5 position.

-

Transition State 1 (TS1): Formation of a tetrahedral intermediate where the negative charge is delocalized onto the N4 nitrogen.

-

Elimination: The lone pair on N4 reforms the aromatic system, expelling the Chloride ion (

).

Reaction Workflow Visualization

The following Graphviz diagram illustrates the theoretical reaction coordinate and workflow for validating this reactivity.

Caption: Figure 1.

Experimental Validation Protocols

To validate the theoretical predictions, the following protocols are recommended. These are designed to be self-validating systems where spectral changes confirm the mechanism.

Protocol: Synthesis of the 5-Chloro Core

Objective: Generate the electrophilic scaffold from the corresponding oxadiazolone.

-

Precursor: Start with 3-(2-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one.

-

Chlorination:

-

Workup (Critical): Quench slowly into ice water. The product is liable to hydrolysis; extract immediately with Dichloromethane (DCM).

-

Validation:

-

TLC: Disappearance of the polar oxadiazolone spot.

-

GC-MS: Observe parent ion peak (

) and characteristic M+2 isotope peak (3:1 ratio) confirming Chlorine presence.[1]

-

Protocol: Kinetic Reactivity Assay

Objective: Quantify the electrophilicity predicted by the LUMO energy.

-

Setup: Dissolve 5-Cl-Ox (1.0 eq) in Acetonitrile (

). -

Nucleophile: Add Morpholine (1.1 eq) and

(2.0 eq).[1] -

Monitoring: Monitor by HPLC-UV at 254 nm.

-

Expectation:

-

Rapid conversion (< 30 mins at RT) confirms the high electrophilicity of the C5 position.

-

If reaction is slow, it suggests the 2-fluoro group is exerting steric hindrance, requiring elevated temperature (50 °C).

-

Computational Methodology for Researchers

For scientists wishing to replicate or extend these studies, the following computational workflow is standard for this class of heterocycles.

Computational Workflow Diagram

Caption: Figure 2. Standard computational workflow for profiling halogenated 1,2,4-oxadiazoles.

Key Theoretical Parameters to Extract

-

Dipole Moment (

): High dipole moments in 1,2,4-oxadiazoles influence membrane permeability.[1] -

Global Hardness (

): -

Electrophilicity Index (

):

Biological & Pharmacological Context

While 5-Cl-Ox is an intermediate, its derivatives (where Cl is replaced) are potent bioactive agents.

-

Tubulin Inhibition: Analogs with the 3-(2-fluorophenyl) motif have been identified as Tubulin polymerization inhibitors, targeting the Colchicine binding site. The fluorine atom mimics the steric bulk of methoxy groups found in natural products while preventing metabolic oxidation.

-

VEGFR2 Inhibition: 1,2,4-oxadiazoles serve as rigid linkers in Tyrosine Kinase Inhibitors (TKIs), positioning aromatic rings to engage in

-

References

-

Pace, A., et al. (2006).[1][2] "Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements." Journal of Organic Chemistry. Link

-

Oukoloff, K., et al. (2013). "Identification of Diaryl 5-Amino-1,2,4-Oxadiazoles as Tubulin Inhibitors: The Special Case of 3-(2-Fluorophenyl)-5-(4-Methoxyphenyl)amino-1,2,4-Oxadiazole." Bioorganic & Medicinal Chemistry Letters. Link

-

Nagy, P.I. (2022).[3] "Computational Investigation of 1,3,4-Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2." Biomolecules.[3][4][5][6] Link[3]

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (General review on the scaffold's bioisosterism). Link[1]

-

Hemming, K. (2001).[7] "Recent developments in the synthesis, chemistry and applications of the fully unsaturated 1,2,4-oxadiazoles." Journal of Chemical Research.[4][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jchemrev.com [jchemrev.com]

- 5. (PDF) Photochemistry of 1, 2, 4-Oxadiazoles. A DFT Study on [research.amanote.com]

- 6. scielo.br [scielo.br]

- 7. eurekaselect.com [eurekaselect.com]

A Technical Guide to the Strategic Use of Chloro- and Fluorophenyl Moieties in Oxadiazole-Based Drug Discovery

Executive Summary: The oxadiazole ring is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2][3] The strategic functionalization of this scaffold is paramount to modulating its pharmacological profile. Among the most powerful tools in the drug designer's arsenal is the introduction of halogenated phenyl rings. This guide provides an in-depth analysis of the distinct roles that chlorophenyl and fluorophenyl groups play when appended to oxadiazole cores. We will explore the nuanced effects of these substitutions on synthesis, physicochemical properties, and biological activity, offering a framework for their rational application in drug development.

Part 1: The Oxadiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[4] Of the four possible isomers, the 1,3,4- and 1,2,4-oxadiazoles are the most prevalent in pharmacologically active compounds due to their chemical stability and synthetic accessibility.[5] Their utility stems from several key features:

-

Bioisosterism: The oxadiazole nucleus is an effective bioisosteric replacement for ester and amide functionalities. This substitution can enhance metabolic stability by removing hydrolyzable linkages, improve cell permeability, and fine-tune binding interactions.[3]

-

Physicochemical Properties: The electron-deficient nature of the ring, resulting from the electronegative heteroatoms, contributes to favorable properties like aqueous solubility and metabolic resilience.[5][6]

-

Broad-Spectrum Activity: Oxadiazole derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][7][8][9]

The true potential of the oxadiazole scaffold is unlocked through precise substitution, where the choice of appended groups dictates the molecule's ultimate therapeutic efficacy.

Part 2: The Physicochemical Impact of Halogenation on Phenyl-Substituted Oxadiazoles

The introduction of chlorine or fluorine onto a phenyl ring attached to an oxadiazole core is a deliberate strategy to manipulate the molecule's properties. The choice between these halogens is not arbitrary; it is driven by their distinct electronic and steric characteristics.

-

Electronic Effects: Both chlorine and fluorine are highly electronegative and exert a powerful electron-withdrawing inductive effect. This lowers the electron density of the attached phenyl and oxadiazole rings, which can be critical for modulating pKa, altering target-receptor interactions, and preventing oxidative metabolism.[5][8]

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes. However, chlorine provides a greater increase in lipophilicity compared to fluorine, a key differentiator in drug design.

-

Metabolic Stability: By replacing a hydrogen atom with a halogen, particularly fluorine, medicinal chemists can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Binding Interactions: The polarized C-X bond (where X is Cl or F) can participate in specific, non-covalent interactions with biological targets, such as dipole-dipole interactions and, notably, halogen bonding (more prominent with chlorine and bromine), which can significantly enhance binding affinity.

Table 1: Comparative Physicochemical Properties of Halogenated Phenyl Groups

| Property | Phenyl | 4-Fluorophenyl | 4-Chlorophenyl |

| Size (Van der Waals Radius) | H: 1.20 Å | F: 1.47 Å | Cl: 1.75 Å |

| Electronegativity (Pauling) | H: 2.20 | F: 3.98 | Cl: 3.16 |

| Lipophilicity Contribution (π) | 0.00 | +0.14 | +0.71 |

| Hammett Constant (σp) | 0.00 | +0.06 | +0.23 |

This data illustrates that while both are electron-withdrawing, the chlorophenyl group has a much more significant impact on lipophilicity and a stronger overall electronic pull in the para position.

Part 3: The Role of the Chlorophenyl Group in Oxadiazole Scaffolds

The incorporation of a chlorophenyl moiety is a field-proven strategy for enhancing the biological potency of oxadiazole-based compounds. Its larger size and significant contribution to lipophilicity often lead to pronounced effects on activity.

Synthetic Strategies

The most direct method for introducing a chlorophenyl group is to use a chlorinated starting material. For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, this typically involves the dehydrative cyclization of a diacylhydrazine intermediate, prepared from a chlorinated acid hydrazide or carboxylic acid.

Impact on Biological Activity

The presence of a chlorophenyl group is frequently correlated with improved potency across various therapeutic areas.

-

Anticonvulsant Activity: An N-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was found to have superior anticonvulsant activity, a phenomenon attributed to the electron-withdrawing nature of the chloro-substituent.[8]

-

Antibacterial Agents: In the development of novel oxadiazole-based antibiotics targeting cell-wall biosynthesis, hydrophobic substituents, especially halogens like chlorine, were found to be well-tolerated and often essential for maintaining potent activity against Gram-positive bacteria, including MRSA.[10] Studies have shown that adding a chlorine atom to various positions on aromatic rings within the oxadiazole scaffold retains or improves the minimum inhibitory concentration (MIC).[10]

-

Anticancer Activity: The introduction of electron-withdrawing groups, such as chloro-substituents, on the aryl ring of 1,2,4-oxadiazoles has been shown to increase antitumor activity in several cancer cell lines.[11]

The causality behind this enhancement is often multifactorial: the increased lipophilicity can improve passage through cell membranes, while the electronic perturbation and potential for halogen bonding can optimize interactions with the target enzyme or receptor.

Part 4: The Role of the Fluorophenyl Group in Oxadiazole Scaffolds

Fluorine is a unique element in medicinal chemistry. Its small size, similar to hydrogen, means it can often be substituted with minimal steric disruption, yet its extreme electronegativity imparts profound electronic changes.

Synthetic Strategies

The synthesis of fluorophenyl-containing oxadiazoles follows similar pathways to their chloro-analogs, typically starting with a fluorinated benzoic acid, acyl chloride, or amidoxime.[12][13] The chemical stability of the C-F bond makes it robust and compatible with a wide range of reaction conditions used in oxadiazole synthesis, such as those employing dehydrating agents like POCl₃ or thionyl chloride.[4]

Impact on Biological Activity

The fluorophenyl group provides a unique combination of properties that can be leveraged for specific therapeutic goals.

-

Metabolic Blocking: The high strength of the C-F bond makes it resistant to cleavage and prevents hydroxylation at that position, a common metabolic pathway. This can significantly increase a drug's in vivo half-life and oral bioavailability.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing a compound's ionization state at physiological pH and improving target engagement.

-

Enhanced Binding Affinity: While sterically similar to hydrogen, fluorine's electronegativity can alter the conformation of the molecule or participate in favorable dipole or hydrogen bonding interactions (as a weak H-bond acceptor) within a protein's active site. For example, a para-fluorophenyl moiety was found to enhance the binding affinity of certain glycyrrhetinic acid-oxadiazole derivatives to P-glycoprotein.[14]

-

Potent Bioactivity: In several studies, fluorophenyl-substituted oxadiazoles have demonstrated exceptional potency. A derivative with a 4-(4-fluoro-phenyl) group showed powerful anticonvulsant activity at a low dose of 50 mg/kg.[15] Similarly, a 3-(4-fluorophenyl)-1,2,4-oxadiazole derivative displayed outstanding nematicidal activity, superior to commercial standards like avermectin.[13]

Part 5: Comparative Analysis and Strategic Application

The decision to use a chlorophenyl versus a fluorophenyl substituent is a critical step in the lead optimization process. The choice depends entirely on the specific properties that need to be improved.

Table 2: Chloro- vs. Fluorophenyl Substituents: A Comparative Summary

| Feature | Chlorophenyl | Fluorophenyl | Strategic Rationale |

| Lipophilicity (LogP) | Significant Increase | Moderate Increase | Use Chloro for a substantial boost in membrane permeability. |

| Metabolic Stability | Moderate Blocking | Excellent Blocking | Use Fluoro to specifically block a known metabolic hotspot. |

| Steric Hindrance | Moderate | Minimal (H-mimic) | Use Fluoro when probing a sterically constrained binding pocket. |

| Electronic Effect | Strong (Inductive & Resonance) | Very Strong (Inductive) | Both are effective, but Fluoro provides a stronger inductive pull. |

| Halogen Bonding | Potential Contributor | Very Weak Contributor | Consider Chloro if a halogen bond donor is desired in the target. |

| Synthetic Cost | Generally Lower | Often Higher | A practical consideration in large-scale synthesis planning. |

Decision-Making in Drug Design

The following workflow provides a logical framework for selecting the appropriate halogenated phenyl group during the drug design process.

Part 6: Experimental Protocols

The following protocols are provided as self-validating, standard methodologies for the synthesis and characterization of halogenated phenyl-oxadiazoles.

Protocol 1: General Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole

-

Step 1: Synthesis of N'-(4-Chlorobenzoyl)benzohydrazide

-

Dissolve benzohydrazide (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM (2 mL/mmol) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine, which can be used directly or purified by recrystallization from ethanol.

-

-

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole

-

To the crude N'-(4-chlorobenzoyl)benzohydrazide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask fitted with a reflux condenser.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor reaction completion by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms and the pH is ~7-8.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

-

Protocol 2: Determination of Lipophilicity (logP) via Shake-Flask Method

-

Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Accurately weigh and dissolve the synthesized oxadiazole derivative in the n-octanol phase to a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of the PBS phase to the octanol solution in a sealed vial.

-

Agitate the mixture vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

-

Determine the concentration of the compound in each phase using a validated UV-Vis spectrophotometry or HPLC method against a standard curve.

-

Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]PBS.

-

The logP value is the logarithm (base 10) of the partition coefficient.

-

Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the compound recovered from both phases should be >95% of the initial amount to validate the measurement.

Conclusion and Future Perspectives

The chlorophenyl and fluorophenyl groups are not interchangeable decorations on an oxadiazole scaffold; they are powerful functional modules that impart distinct and predictable changes to a molecule's profile. The chlorophenyl group serves as a robust tool for significantly increasing lipophilicity and providing a strong electronic pull, often leading to enhanced potency. The fluorophenyl group offers a more nuanced approach, providing a means to block metabolic degradation and subtly modulate electronic properties with minimal steric impact. Understanding the fundamental differences between these two moieties allows medicinal chemists to make rational, data-driven decisions, accelerating the journey from a preliminary hit to a viable clinical candidate. Future research will undoubtedly continue to leverage these principles while exploring more complex polyhalogenated systems and the interplay of halogen substitution with other functional groups to achieve even greater levels of therapeutic specificity and efficacy.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpbsci.com [jpbsci.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 16. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. rroij.com [rroij.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. rroij.com [rroij.com]

- 27. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 28. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Application Notes and Protocols for Developing Assays for 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole Activity

Introduction: Unveiling the Therapeutic Potential of a Novel Oxadiazole Scaffold

The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The compound 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole represents a novel chemical entity with unexplored therapeutic potential. The strategic incorporation of a chloro and a fluorophenyl group suggests that this molecule may possess unique pharmacological properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole. This document outlines a tiered, multi-faceted approach, beginning with broad phenotypic screening to identify a potential therapeutic area, followed by detailed protocols for target deconvolution and mechanism of action studies using a suite of biochemical, biophysical, and cell-based assays. The overarching goal is to equip researchers with the necessary tools to discover and characterize the compound's activity, paving the way for further drug development.

Part 1: A Phased Approach to Uncovering Biological Activity

Given the novelty of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, a systematic and hierarchical approach to assay development is paramount. This process begins with broad, high-throughput screening to identify a biological context in which the compound is active, followed by more focused assays to elucidate the specific molecular target and mechanism of action.

Caption: Phased workflow for assay development.

Part 2: High-Throughput Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify any observable effect of the compound on whole cells. This approach is unbiased and can reveal unexpected biological activities.

Protocol 1: Cell Viability and Proliferation Assays

This protocol aims to determine if 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole exhibits cytotoxic or cytostatic effects on various cancer cell lines, a common activity for oxadiazole derivatives.[6][7]

Objective: To assess the anti-proliferative activity of the compound across a panel of human cancer cell lines.

Methodology:

-

Cell Line Selection: Choose a diverse panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a normal fibroblast cell line for counter-screening).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole in DMSO. Create a serial dilution series in culture medium.

-

Treatment: Treat the cells with a range of compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Use a suitable viability assay, such as the MTT or Sulforhodamine B (SRB) assay.[6]

-

Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Parameter | Recommended Condition |

| Cell Lines | MCF-7, A549, HCT116, Normal Fibroblasts |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentrations | 0.1, 0.3, 1, 3, 10, 30, 100 µM |

| Incubation Time | 72 hours |

| Readout | Absorbance at 570 nm (MTT) or 510 nm (SRB) |

Part 3: Target Deconvolution and Biochemical Validation

If a phenotype is observed, the next phase is to identify the molecular target(s). This can be achieved through broad panel screening or hypothesis-driven approaches based on the known activities of similar compounds.

Protocol 2: Kinase Panel Screening (Biochemical)

Many small molecule inhibitors target protein kinases. A broad kinase panel screen can quickly identify potential kinase targets.

Objective: To determine if the compound inhibits the activity of a wide range of protein kinases.

Methodology:

-

Assay Platform: Utilize a commercial kinase screening service or an in-house platform. These assays typically measure the phosphorylation of a substrate by a specific kinase.

-

Compound Concentration: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of kinases.

-

Detection Method: Common detection methods include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify ATP consumption.[8]

-

Hit Identification: Identify kinases where activity is inhibited by more than a certain threshold (e.g., 50%).

-

Dose-Response: For identified hits, perform a dose-response experiment to determine the IC50 value.

Protocol 3: Direct Target Engagement using Biophysical Methods

Once a putative target is identified, it is crucial to confirm direct binding of the compound to the protein. Several biophysical techniques can be employed for this purpose.[9][10][11][12]

Objective: To validate the direct interaction between 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole and a purified target protein and to determine the binding affinity.

A. Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding.[13]

-

Reagents: Purified target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound.

-

Procedure:

-

Mix the protein and dye in a suitable buffer.

-

Add the compound at various concentrations.

-

Use a real-time PCR instrument to gradually increase the temperature and monitor fluorescence.

-

-

Analysis: A shift in the melting temperature (ΔTm) indicates compound binding.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13]

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Binding: Flow different concentrations of the compound over the chip surface.

-

Detection: Monitor the change in the SPR signal (response units) over time.

-

Analysis: Fit the data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

C. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13]

-

Sample Preparation: Place the purified protein in the sample cell and the compound in the injection syringe.

-

Titration: Inject small aliquots of the compound into the protein solution.

-

Measurement: Measure the heat change after each injection.

-

Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

| Technique | Principle | Key Outputs |

| TSA | Ligand-induced protein stabilization | ΔTm (qualitative binding) |

| SPR | Change in refractive index upon binding | ka, kd, KD (kinetics & affinity) |

| ITC | Heat change upon binding | KD, n, ΔH, ΔS (thermodynamics) |

Part 4: Cell-Based Assays for Functional Characterization

After confirming direct target binding, the next step is to assess the compound's activity in a more biologically relevant cellular context.[14][15][16][17][18]

Caption: Workflow for cellular assay development.

Protocol 4: Cellular Target Engagement

It is essential to confirm that the compound can enter the cell and bind to its intended target.

Objective: To measure the binding of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole to its target protein within intact cells.

Methodology (Example using NanoBRET™):

-

Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase.

-

Tracer: Use a fluorescently labeled tracer that also binds to the target protein.

-

Competition: Treat the cells with the test compound, which will compete with the tracer for binding to the target-NanoLuc® fusion.

-

BRET Measurement: Add the NanoLuc® substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates compound binding.

-

Data Analysis: Determine the cellular IC50 value.

Protocol 5: Downstream Signaling Pathway Analysis

Inhibition of a target protein should lead to changes in downstream signaling pathways.

Objective: To determine the effect of the compound on the signaling pathway downstream of the target.

Methodology (Example using Western Blotting):

-

Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

-

Lysate Preparation: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with antibodies specific for phosphorylated and total forms of downstream signaling proteins.

-

Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression.

Conclusion and Future Directions

This document provides a foundational framework for elucidating the biological activity of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole. By following this phased approach, researchers can systematically progress from broad phenotypic observations to a detailed understanding of the compound's mechanism of action. The successful identification of a target and a clear mechanism of action will be a critical step in the journey of this novel compound from a chemical entity to a potential therapeutic agent. Further studies may include lead optimization, in vivo efficacy studies, and ADME/Tox profiling.

References

- Huber, W. (2006). Biophysical methods in drug discovery from small molecule to pharmaceutical. Springer.

- Kapanidis, A. N., & Margeat, E. (2012). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University.

-

Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

- Doyle, M. L., & Scott, G. F. (Eds.). (2006). Biophysical methods for lead discovery. RSC Publishing.

-

BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]

- Mitchison, T. J., & Flusberg, D. (2006).

- Wang, Z. X., & Li, Y. (2022).

- Ghosh, S., & Haldar, S. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Drug Discovery and Therapeutics.

-

Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

Infinix Bio. (2026, February 18). Unlocking the Potential of Biochemical Assay Development: A Comprehensive Guide. Retrieved from [Link]

- Kumar, R., et al. (2023).

-

Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

- Al-Ostoot, F. H., & Al-Ghamdi, S. S. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. PubMed Central.

- Chen, J. X., et al. (2018).

- Zhang, Y., et al. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.

- Cascioferro, S., et al. (2019, January 15).

- Jasiak, A., et al. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Li, Y., et al. (2023, March 17).

- Chen, J. X., et al. (2020).

- Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.

- de Oliveira, C. S., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules.

- Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications.

- Iannazzo, D., et al. (2021, April 29). Oxadiazole. Encyclopedia MDPI.

- Pace, A., & Buscemi, S. (2012).

- Saczewski, J., & Rybczynski, M. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical | Springer Nature Experiments [experiments.springernature.com]

- 12. worldscientific.com [worldscientific.com]

- 13. mdpi.com [mdpi.com]

- 14. miltenyibiotec.com [miltenyibiotec.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. nuvisan.com [nuvisan.com]

- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its desirable physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold is considered a bioisostere of amides and esters, offering improved metabolic stability and oral bioavailability.[3] Consequently, 1,2,4-oxadiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The high-throughput synthesis of 1,2,4-oxadiazole libraries has further accelerated their exploration in drug discovery.[4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[5] This document provides detailed application notes and protocols for the high-throughput screening of 1,2,4-oxadiazole libraries, with a focus on fluorescence polarization and luciferase-based reporter assays. It also addresses common challenges and provides troubleshooting strategies to ensure the generation of high-quality, reliable data.

Core Principles of High-Throughput Screening for 1,2,4-Oxadiazole Libraries

The successful implementation of an HTS campaign for 1,2,4-oxadiazole libraries hinges on a robust assay design that is sensitive, reproducible, and scalable. Key considerations include the choice of assay technology, the optimization of assay parameters, and the implementation of appropriate controls to identify and mitigate potential artifacts.

Protocol 1: Fluorescence Polarization (FP) Assay for Screening 1,2,4-Oxadiazole Libraries Against a Protein Target

Scientific Principle: Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[6] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule (protein target). When the tracer is unbound, it tumbles rapidly in solution, resulting in depolarized light emission. Upon binding to the larger protein, its tumbling is restricted, and the emitted light remains polarized.[7] Test compounds that inhibit the interaction between the tracer and the protein will displace the tracer, leading to a decrease in fluorescence polarization.[6]

Application: This protocol is suitable for identifying 1,2,4-oxadiazole derivatives that inhibit protein-protein or protein-ligand interactions.

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization HTS assay.

Detailed Protocol (384-well format):

-

Reagent Preparation:

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% (v/v) Triton X-100.

-

Fluorescent Tracer: Prepare a 2X working solution of the fluorescently labeled ligand in Assay Buffer. The final concentration should be at or below the Kd of the tracer-protein interaction to ensure assay sensitivity.[7]

-

Target Protein: Prepare a 2X working solution of the target protein in Assay Buffer. The optimal concentration should be determined empirically but is typically 2-3 times the Kd of the tracer-protein interaction.

-

1,2,4-Oxadiazole Library: Prepare a stock solution of each compound in 100% DMSO (e.g., 10 mM). From this, create a dilution series for dose-response curves.

-

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense 200 nL of each test compound from the 1,2,4-oxadiazole library into the wells of a black, low-volume 384-well plate.

-

Controls:

-

Negative Control (0% Inhibition): Wells containing DMSO only.

-

Positive Control (100% Inhibition): Wells containing a known inhibitor of the target protein.

-

Tracer Only Control: Wells containing only the fluorescent tracer to determine the baseline polarization of the unbound tracer.

-

-

-

Assay Execution:

-

Add 10 µL of the 2X target protein solution to all wells except the tracer-only controls.

-

Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is 20 µL.

-

Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[8]

-

Data Analysis and Hit Selection:

| Parameter | Formula | Description |

| Percent Inhibition | 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) | mP_sample is the millipolarization of the test well, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control. |

| Z'-factor | `1 - [3 * (SD_max + SD_min) / | Mean_max - Mean_min |

Troubleshooting:

-

High Background Fluorescence/Autofluorescence: Some 1,2,4-oxadiazole derivatives may exhibit intrinsic fluorescence.[9]

-

False Positives due to Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[12][13]

-

Mitigation: Include a counter-screen with a detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant decrease in inhibition in the presence of detergent suggests aggregation-based activity.[12]

-

Protocol 2: Luciferase-Based Reporter Gene Assay for Screening 1,2,4-Oxadiazole Libraries Targeting a G-Protein Coupled Receptor (GPCR)

Scientific Principle: Luciferase reporter gene assays are a common method for studying GPCR signaling pathways.[14][15] These assays utilize a reporter gene (e.g., firefly luciferase) under the control of a specific response element that is activated by a downstream signaling event of the target GPCR.[16] For example, a GPCR that signals through the Gs pathway will increase intracellular cAMP levels, which can be detected using a CRE (cAMP response element)-driven luciferase reporter.[14] Compounds from the 1,2,4-oxadiazole library that modulate the GPCR activity will lead to a change in luciferase expression, which is measured as a change in luminescence.

Application: This protocol is suitable for identifying 1,2,4-oxadiazole derivatives that act as agonists or antagonists of a specific GPCR.

Experimental Workflow:

Caption: Workflow for a Luciferase Reporter Gene HTS assay.

Detailed Protocol (384-well format):

-

Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., HEK293) stably or transiently expressing the target GPCR and the corresponding luciferase reporter construct.

-

Seed the cells into a white, solid-bottom 384-well plate at an optimized density and allow them to adhere overnight.

-

-

Compound Treatment:

-

For Agonist Screening:

-

Add 1,2,4-oxadiazole library compounds to the cells at the desired final concentration.

-

-

For Antagonist Screening:

-

Pre-incubate the cells with the 1,2,4-oxadiazole library compounds for a defined period (e.g., 30 minutes).

-

Add a known agonist of the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Controls:

-

Negative Control (Basal Activity): Wells with cells and vehicle (DMSO).

-

Positive Control (Maximal Activation): Wells with cells and a saturating concentration of a known agonist.

-

-

-

Incubation:

-

Incubate the plate for a period sufficient to allow for reporter gene expression (typically 4-8 hours).[16]

-

-

Data Acquisition:

-

Equilibrate the plate to room temperature.

-

Add a commercially available one-step luciferase assay reagent (e.g., ONE-Glo™) to each well.[14]

-

Incubate for a short period (e.g., 10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

-

Read the luminescence on a plate reader.

-

Data Analysis and Hit Selection:

| Parameter | Formula | Description |

| Percent Activation (Agonist) | 100 * [(RLU_sample - RLU_min) / (RLU_max - RLU_min)] | RLU_sample is the relative light units of the test well, RLU_min is the average RLU of the negative control, and RLU_max is the average RLU of the positive control. |

| Percent Inhibition (Antagonist) | 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)]) | RLU_max corresponds to the agonist-stimulated signal. |

| Z'-factor | `1 - [3 * (SD_max + SD_min) / | Mean_max - Mean_min |

Troubleshooting:

-

Cytotoxicity: Some 1,2,4-oxadiazole derivatives may be cytotoxic, leading to a decrease in the luciferase signal that is not related to the target activity.

-

Mitigation: Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to identify and exclude cytotoxic compounds.

-

-

Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme.

-

Mitigation: Perform a counter-screen with purified luciferase enzyme and a known amount of substrate to identify direct inhibitors.

-

Conclusion and Best Practices

The successful high-throughput screening of 1,2,4-oxadiazole libraries requires careful assay development, optimization, and the implementation of appropriate controls to minimize false positives and negatives. The protocols provided herein for fluorescence polarization and luciferase reporter gene assays offer robust and scalable methods for identifying novel bioactive 1,2,4-oxadiazole derivatives. It is crucial to validate primary hits through dose-response curves and orthogonal assays to confirm their activity and mechanism of action.[17] By following these guidelines, researchers can effectively leverage HTS to unlock the therapeutic potential of 1,2,4-oxadiazole libraries in drug discovery.

References

-

A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. [Link]

-

Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

-

Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. PubMed. [Link]

-

A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Docking.org. [Link]

-

Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

-

A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. [Link]

-

A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

-

A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Princeton University. [Link]

-

High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

-

A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]

-

Troubleshooting - Immunofluorescence Assays. ibidi. [Link]

-

Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

-

Analysis of HTS data. Cambridge MedChem Consulting. [Link]

-

Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

-

High-Throughput Screening for Enzyme Modulation. Longdom Publishing. [Link]

-

High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]

-

(PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]

-

Fluorescence polarization assay in 384-well plate format. (A) Binding... ResearchGate. [Link]

-

High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

-

Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]

-

(PDF) Luciferase Complementation Based-Detection of G-Protein-Coupled Receptor Activity. [Link]

-

Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

-

How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]

-

A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances (RSC Publishing). [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Discovery of 1,2,4-oxadiazole derivatives as a novel class of inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Proceedings.Science. [Link]

-

A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PMC. [Link]

Sources

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. files.docking.org [files.docking.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]

- 15. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole in Advanced Materials: A Guide for Researchers

The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, has garnered significant attention for its versatile applications, ranging from medicinal chemistry to material science.[1] This guide focuses on the potential utility of a specific derivative, 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, in the realm of material science. While direct applications of this particular compound are not yet extensively documented, by examining the properties and uses of structurally related 1,2,4-oxadiazole derivatives, we can extrapolate and propose promising avenues of research for this molecule. This document serves as a foundational resource for researchers, scientists, and professionals in materials development, offering insights into its synthesis, potential applications, and detailed experimental considerations.

The unique electronic properties and thermal stability of the 1,2,4-oxadiazole ring, combined with the influence of the chloro and fluorophenyl substituents, suggest that 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole could be a valuable building block for novel functional materials.[2][3] The presence of halogen atoms can enhance intermolecular interactions and influence molecular packing, which are critical parameters in the design of materials with specific optical and electronic properties.

Physicochemical Properties and Their Implications for Material Design

The anticipated physicochemical properties of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, inferred from related compounds, are summarized below. These properties provide a basis for predicting its behavior in various material science applications.

| Property | Predicted Value/Characteristic | Implication in Material Science |

| Molecular Weight | Approx. 212.59 g/mol | Influences volatility and processing conditions. |

| Melting Point | Expected to be a crystalline solid at room temperature with a moderate to high melting point. | A defined melting point is crucial for applications such as melt-castable materials and for ensuring thermal stability during device fabrication. |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, THF). | Good solubility is essential for solution-based processing techniques, such as spin-coating for thin-film deposition in electronic devices. |

| Thermal Stability | The 1,2,4-oxadiazole ring is known for its high thermal stability. | High thermal stability is a prerequisite for materials used in electronic devices that can generate heat during operation.[2] |

| Electronic Properties | The electron-deficient nature of the 1,2,4-oxadiazole ring, coupled with the electronegative halogen substituents, suggests good electron-accepting and transporting capabilities. | Potential for use as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs) or as a component in other organic electronic devices.[3] |

| Photophysical Properties | Likely to exhibit fluorescence, with the emission wavelength influenced by the substitution pattern. | Potential for use as a blue-light emitting material in OLEDs or as a fluorescent probe.[2][4] |

Potential Applications in Material Science

Based on the established applications of analogous 1,2,4-oxadiazole derivatives, we can identify two primary areas where 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole holds significant promise:

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient character of the 1,2,4-oxadiazole ring makes it an excellent candidate for use in the electron-transporting layer (ETL) of OLEDs.[3] Furthermore, many 1,2,4-oxadiazole derivatives are known to be highly luminescent, making them suitable for the emissive layer (EML).[2][4]

Causality behind this application:

-

Electron Transport: The electron-withdrawing nature of the 1,2,4-oxadiazole ring facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency.

-

Luminescence: The rigid, planar structure of the molecule can lead to high photoluminescence quantum yields, a key requirement for efficient light emission. The presence of the fluorophenyl group may lead to blue emission, which is highly sought after for display and lighting applications.[2]

Experimental Protocols

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of an O-acylamidoxime intermediate.[5][6] This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its derivative.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Step-by-Step Protocol for the Synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole (Proposed):

This protocol is a generalized procedure and may require optimization for the specific target molecule.

PART A: Synthesis of 2-Fluorobenzamidoxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzonitrile (1 eq.) in ethanol.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

PART B: Coupling and Cyclization to form 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole

-

Activation of Carboxylic Acid: In a separate flask, dissolve chloroacetic acid (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq.). Stir at room temperature for 30 minutes.

-

Coupling Reaction: Add the synthesized 2-fluorobenzamidoxime (1 eq.) to the activated carboxylic acid mixture. Stir at room temperature for 12-24 hours.

-

Cyclodehydration: Upon completion of the coupling reaction (monitored by TLC), the intermediate O-acylamidoxime can be cyclized. This can often be achieved by heating the reaction mixture to reflux for 2-4 hours. Alternatively, a base such as pyridine or triethylamine can be added to facilitate the cyclization at room temperature or with gentle heating.

-

Work-up: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole.

Liquid Crystals

The rigid, rod-like structure of many 1,2,4-oxadiazole derivatives makes them suitable candidates for the design of liquid crystalline materials.[2][7] The introduction of flexible alkyl or alkoxy chains at the periphery of the molecule can induce mesophase formation.

Causality behind this application:

-

Anisotropic Molecular Shape: The elongated and rigid core of the 1,2,4-oxadiazole derivative provides the necessary molecular anisotropy for the formation of liquid crystalline phases (e.g., nematic, smectic).[7]

-

Intermolecular Interactions: The presence of polar groups and the potential for dipole-dipole interactions can influence the type and stability of the mesophase. The halogen atoms in 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole can contribute to these interactions.

Protocol for Characterization of Liquid Crystalline Properties:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating and cooling cycle to observe the thermal transitions.

-

Identify the phase transition temperatures (melting, crystallization, and any liquid crystalline phase transitions) from the endothermic and exothermic peaks.

-

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the sample on a glass slide and cover with a coverslip.

-

Heat the sample on a hot stage to its isotropic liquid phase.

-

Cool the sample slowly and observe the formation of any birefringent textures through the polarized microscope.

-

Identify the type of liquid crystalline phase (e.g., nematic, smectic) based on the observed textures.

-

Conclusion

While direct experimental data for the material science applications of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is currently limited, the analysis of its structural features and the known properties of related 1,2,4-oxadiazole derivatives strongly suggest its potential as a valuable component in advanced materials. Its predicted electronic and photophysical properties make it a compelling candidate for applications in OLEDs, while its molecular shape suggests possibilities in the field of liquid crystals. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel 1,2,4-oxadiazole derivatives in the exciting and rapidly evolving field of material science.

References

-

A. S. Kumar, G. V. Kumar, and R. G. V. Kumar, "A Simple and Straightforward Protocol to 3,5-Disubstituted 1,2,4-Oxadiazoles from Carboxylic Acids," Synthetic Communications, vol. 43, no. 5, pp. 735-742, 2013.

-

Y. Zhang et al., "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates," ACS Omega, vol. 5, no. 31, pp. 19531-19537, 2020.

-

A. M. G. D. de Oliveira et al., "Non‐symmetrical luminescent 1,2,4‐oxadiazole‐based liquid crystals," Liquid Crystals, vol. 35, no. 8, pp. 959-966, 2008.

-

B. V. S. Reddy et al., "Efficient and Convenient Protocol for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using HClO4-SiO2 as a Heterogeneous Recyclable Catalyst," Synthetic Communications, vol. 44, no. 15, pp. 2221-2229, 2014.

-

A. D. G. Jaiprakash and M. N. A. Khan, "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery," Pharmaceuticals, vol. 13, no. 6, p. 111, 2020.

-

S. Baykov et al., "Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles," ResearchGate, 2023.

-

H. A. Al-Salahi, M. A. Al-Omar, and A. A. Al-Mehathil, "Biphenylyl-1,2,4-oxadiazole based liquid crystals – synthesis, mesomorphism, effect of lateral monofluorination," Liquid Crystals, vol. 46, no. 13-14, pp. 2018-2027, 2019.

-

S. Ma, Y. Wang, and F. He, "NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes," Organic Letters, vol. 23, no. 23, pp. 9170-9174, 2021.

-

Life Chemicals, "1,2,4-Oxadiazole Derivatives to Power Up Your Research," Life Chemicals Blog, 2021.

-

L. F. P. de Oliveira et al., "Highly luminescent liquid crystals by connecting 1,3,4-oxadiazole with thiazolo[5,4-d]thiazole units," Journal of Materials Chemistry C, vol. 7, no. 29, pp. 8926-8935, 2019.

-

A. M. G. D. de Oliveira et al., "Non-symmetrical luminescent 1,2,4-oxadiazole-based liquid crystals," ResearchGate, 2008.

-

S. H. Kim et al., "Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks," Chemosensors, vol. 11, no. 8, p. 434, 2023.

-

M. Krasavin, "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles," Molecules, vol. 26, no. 1, p. 123, 2021.

-

G. Maccagnani, P. Pedrini, and P. Traldi, "Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications," Arkivoc, vol. 2004, no. 5, pp. 377-398, 2004.

-

A. F. M. M. Rahman et al., "1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions," ResearchGate, 2019.

-

L. F. S. de Oliveira et al., "1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins," Molecules, vol. 27, no. 19, p. 6529, 2022.

-

I. A. I. Ali, "A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS," Revue Roumaine de Chimie, vol. 62, no. 3, pp. 173-192, 2017.

-

Y. Zhang et al., "Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives," Molecules, vol. 27, no. 8, p. 2577, 2022.

-

C. Hope and S. S. Laar, "Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) -," ResearchGate, 2018.

-

M. Funahashi, "1,2,4 and 1,3,4-Oxadiazole Scaffolds in Designing Organic Light-Emitting Diodes," ResearchGate, 2015.

-

M. Arshad et al., "1,2,4-oxadiazole nucleus with versatile biological applications," ResearchGate, 2011.

-

Y. Li et al., "Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides," Molecules, vol. 28, no. 6, p. 2707, 2023.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Technical Support Center: Purification of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole

Welcome to the dedicated technical support center for the purification of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole?

A1: Based on the general synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the primary impurities are likely to be unreacted starting materials, such as 2-fluorobenzamidoxime and a chloro-functionalized coupling partner (e.g., chloroacetyl chloride or a related activated species).[1][2] Additionally, side-products from the cyclization reaction or potential dimerization of starting materials can also be present.[3] It is also crucial to consider the potential for regioisomers if the synthetic route is not highly selective.

Q2: My initial purification by flash column chromatography is not giving me a clean product. What am I doing wrong?

A2: Flash column chromatography is a standard method for purifying 1,2,4-oxadiazole derivatives.[4] If you are experiencing issues, consider the following:

-

Solvent System: The polarity of your eluent system is critical. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[5] A gradient elution, gradually increasing the polarity, is often more effective than an isocratic (constant solvent ratio) elution for separating closely related impurities.

-

Silica Gel: Ensure you are using the correct mesh size of silica gel (typically 230-400 mesh) for flash chromatography.[4] The amount of silica should be appropriate for your sample size, a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight.

-

Sample Loading: The crude product should be dissolved in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This technique often leads to better separation than direct liquid injection.

Q3: Is recrystallization a viable method for purifying 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole?

A3: Yes, recrystallization can be a highly effective final purification step, particularly for removing minor impurities and obtaining a crystalline solid.[1] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A screening of various solvents with different polarities is recommended.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring purification.[1] Use the same solvent system for TLC as you plan to use for your column chromatography. Visualization of the spots can be achieved using UV light (as the oxadiazole ring is UV active) and/or staining with solutions like potassium permanganate or iodine.[4]

Troubleshooting Guide

Issue 1: Co-elution of an unknown impurity with the product during column chromatography.

-

Question: I am running a flash column with a hexane/ethyl acetate gradient, but one impurity consistently co-elutes with my desired product. How can I resolve this?

-

Answer: Co-elution suggests that the impurity has a very similar polarity to your product. Here are several strategies to tackle this:

-

Change the Solvent System: Switch to a different solvent system with different selectivities. For example, you could replace ethyl acetate with dichloromethane or acetone. Sometimes, adding a small percentage of a third solvent, like methanol, can alter the interactions with the silica gel and improve separation.

-

Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic). Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) can be very effective for separating compounds with minor differences in hydrophobicity.[6][7]

-

Recrystallization: If the impurity is present in a small amount, a carefully executed recrystallization may be sufficient to isolate the pure product.

-

Issue 2: The product appears to be degrading on the silica gel column.

-

Question: I am observing streaking on my TLC plates and a lower-than-expected yield after column chromatography. I suspect my compound is unstable on silica. What should I do?

-

Answer: The 1,2,4-oxadiazole ring can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to degradation.

-

Neutralize the Silica: You can deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your non-polar solvent before packing the column. This will neutralize the acidic sites on the silica surface.

-

Switch to a Neutral Stationary Phase: Using neutral alumina as your stationary phase is a good alternative to treated silica.

-

Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.

-

Issue 3: Difficulty in inducing crystallization of the purified oil.

-

Question: After chromatography, I have a pure oil, but I cannot get it to crystallize. How can I obtain a solid product?

-

Answer: Obtaining a crystalline solid can sometimes be challenging. Here are some techniques to try:

-

Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether). Then, slowly add a non-polar "anti-solvent" (e.g., hexane or pentane) until the solution becomes slightly cloudy. Allow the solution to stand undisturbed, or store it in a cold environment (refrigerator or freezer).

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of the desired compound from a previous batch, add it to the supersaturated solution to induce crystallization.

-

Experimental Protocols

Protocol 1: Flash Column Chromatography

-

Preparation of the Column:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

-

Carefully pour the slurry into the column, allowing the silica to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole in a minimal volume of a suitable solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

-

Elution:

-

Begin elution with the initial non-polar solvent system, collecting fractions.

-

Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to elute the compounds.

-